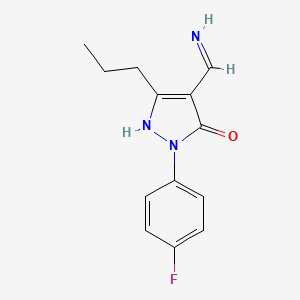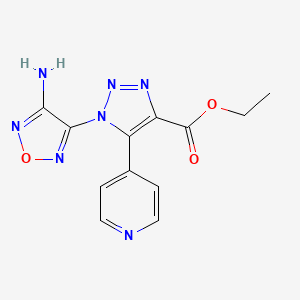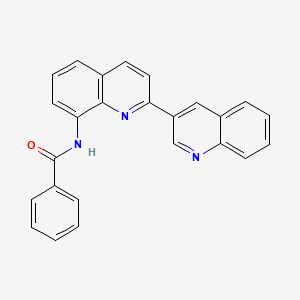![molecular formula C17H17BrN2O3S2 B11509622 Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11509622.png)
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzoyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl 4,5-dimethylthiophene-3-carboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-bromophenyl)acetamide: Shares the 2-bromophenyl group but lacks the thiophene ring and other substituents.
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core but differ in their substituents.
Uniqueness
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiophene ring with a 2-bromophenyl group and a carbamothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17BrN2O3S2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-4-23-16(22)13-9(2)10(3)25-15(13)20-17(24)19-14(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H2,19,20,21,24) |
InChI Key |
NGVSXSZOGZLJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-ethylphenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11509558.png)

![3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509563.png)
![(2S,3R,4aS,13bR,14aR)-3-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquino[3,2-a]beta-carboline-2-carbohydrazide](/img/structure/B11509565.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11509566.png)
![4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11509593.png)
![7-Cyclohexyl-1-phenyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11509600.png)
![4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11509605.png)
![1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B11509613.png)
![ethyl (2Z)-{8-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-5,5-dimethylpyrrolidin-3-ylidene]-3,3,6,10-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-1-ylidene}ethanoate](/img/structure/B11509619.png)
![5-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11509621.png)

![Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B11509625.png)
